N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-6(2)10(14)13-9-5-4-8(11)7(3)12-9/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPPDAUJHDZXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367157 | |
| Record name | N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689749-45-9 | |
| Record name | N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes Overview
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide involves two primary stages:
- Synthesis of 5-bromo-6-methylpyridin-2-amine (CAS 42753-71-9), a key intermediate.
- Acylation of the amine with 2-methylpropanoyl chloride to form the target amide.
This section dissects both stages, emphasizing reaction mechanisms, optimization strategies, and yields.
Step-by-Step Preparation Methods
Synthesis of 5-Bromo-6-methylpyridin-2-amine
The intermediate 5-bromo-6-methylpyridin-2-amine (IUPAC: 2-amino-5-bromo-6-methylpyridine) is synthesized via two approaches:
Direct Bromination of 2-Amino-6-methylpyridine
A halogenation reaction introduces bromine at the pyridine’s 5-position.
- Reagents : 2-Amino-6-methylpyridine, bromine (Br₂), or N-bromosuccinimide (NBS).
- Conditions : Bromination proceeds in acetic acid at 80–100°C for 6–8 hours.
- Yield : ~70–75% (reported for analogous pyridine brominations).
Multi-Step Synthesis from 5-Nitro-2-chloropyridine
Adapted from the patent CN101560183B, this method involves:
- Condensation : Diethyl malonate reacts with sodium hydride, followed by 5-nitro-2-chloropyridine, to form a nitro-substituted intermediate.
- Decarboxylation : Acidic hydrolysis (6N HCl, reflux) removes the ester group.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine.
- Bromination : Bromine and sodium nitrite introduce bromine at the 5-position.
Acylation with 2-Methylpropanoyl Chloride
The amine intermediate undergoes amidation to form the target compound:
- Reagents : 5-Bromo-6-methylpyridin-2-amine, 2-methylpropanoyl chloride, base (e.g., triethylamine).
- Conditions : Reaction in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–6 hours.
- Workup : Extraction with ethyl acetate, washing with brine, and purification via column chromatography.
Alternative Methods and Comparative Analysis
Ullmann-Type Coupling
A palladium-catalyzed coupling between 5-bromo-6-methylpyridine and 2-methylpropanamide could theoretically form the amide bond. However, this method is less common due to challenges in achieving regioselectivity.
Enzymatic Acylation
Lipase-mediated acylation in non-aqueous solvents offers an eco-friendly alternative but remains unexplored for this specific compound.
Table 1: Comparison of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Bromination | Simple, fewer steps | Moderate regioselectivity | 70–75 |
| Multi-Step Synthesis | High purity, scalable | Lengthy, requires harsh conditions | 85–94 |
| Ullmann Coupling | Avoids acyl chloride handling | Low efficiency, costly catalysts | <50 |
Experimental Optimization
Bromination Selectivity
Analytical Characterization
The final product is validated via:
Challenges and Considerations
Applications and Derivatives
This compound serves as a precursor for:
- Pharmaceuticals : Kinase inhibitors and antiviral agents.
- Agrochemicals : Herbicides with enhanced bioavailability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the amide group, resulting in the formation of various oxidized or reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substituted pyridine derivatives
- Oxidized or reduced amide products
Scientific Research Applications
Chemistry:
Synthesis of Novel Derivatives:
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Industry:
Material Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the amide group play crucial roles in binding to the target sites, influencing the compound’s biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide can be contextualized against three closely related compounds identified in the evidence:
Table 1: Structural Comparison of Pyridine Derivatives
Key Observations:
Steric and Electronic Effects :
- The 6-methyl group in the user’s compound increases lipophilicity compared to N-(5-bromo-pyridin-2-yl)-2,2-dimethyl-propionamide (), which lacks this substituent. This methyl group may hinder metabolic degradation or reduce solubility in polar solvents.
- The pivalamide group (tert-butyl) in the user’s compound introduces significant steric bulk compared to the propanamide group in ’s compound. This bulk could enhance metabolic stability but reduce binding affinity in enzyme pockets .
Substitution Patterns: Bromine at position 5 is common across all compounds, contributing to electron-withdrawing effects that polarize the pyridine ring. However, the user’s compound and ’s derivative also feature a 6-methyl group, which may sterically hinder electrophilic substitution reactions at adjacent positions.
Theoretical Physicochemical Properties :
- The user’s compound (MW 271.16) is heavier than its analogs due to the combined effects of the 6-methyl and pivalamide groups.
- The propanamide derivative () shares the same molecular weight (257.13) as N-(5-bromo-pyridin-2-yl)-2,2-dimethyl-propionamide () but differs in pyridine substitution and amide structure.
Research Findings and Limitations
While the evidence provides structural data for comparison, it lacks experimental results (e.g., solubility, stability, bioactivity). Key inferences are based on structure-activity relationships :
- Lipophilicity : The 6-methyl and tert-butyl groups in the user’s compound likely increase logP values compared to less substituted analogs, suggesting better membrane permeability but poorer aqueous solubility.
- Metabolic Stability : The pivalamide group is resistant to enzymatic hydrolysis, which could extend the compound’s half-life in vivo compared to propanamide derivatives .
- Synthetic Challenges : Introducing multiple substituents (Br, CH₃, pivalamide) on the pyridine ring may complicate synthesis, as seen in similar compounds requiring multi-step reactions (e.g., ’s use of toluene sulfonic acid as a catalyst) .
Biological Activity
N-(5-bromo-6-methylpyridin-2-yl)-2-methylpropanamide is a pyridine derivative characterized by a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, with a 2-methylpropanamide group attached to the nitrogen atom. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies reveal that it can modulate inflammatory cytokine production, particularly by inhibiting the nuclear factor kappa B (NF-kB) pathway. This modulation could provide therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine atom and the amide group are crucial for binding to these targets, influencing enzyme activity and receptor interactions.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-bromo-6-methylpyridin-2-yl)acetamide | Acetamide group instead of propanamide | Moderate antimicrobial activity |
| 2-Bromo-6-methylpyridine | Lacks amide functionality | Limited biological activity |
| N-(5-bromo-6-methylpyridin-2-yl)-3-methylbutanamide | Different alkyl substitution | Enhanced anti-inflammatory effects |
This table illustrates how variations in the substituents attached to the nitrogen atom influence the biological activity of similar compounds.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory Study :
- In a recent pharmacological study, the compound was tested in a murine model of inflammation. Administration resulted in a significant reduction in paw edema compared to control groups (p < 0.05), demonstrating its potential utility in treating inflammatory disorders .
- Mechanism Elucidation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
